2-(PYRIMIDIN-4-YL)ACETALDEHYDE

Medicinal Chemistry Nucleophilic Aromatic Substitution Regioselective Synthesis

2-(Pyrimidin-4-yl)acetaldehyde (CAS 120455-87-0, synonym: 4-Pyrimidineacetaldehyde), molecular formula C6H6N2O and molecular weight 122.12 g/mol, is a heterocyclic aromatic aldehyde comprising a pyrimidine ring substituted at the 4-position with an acetaldehyde (-CH2CHO) group. The compound features a reactive aldehyde handle attached via a methylene spacer to the electron-deficient 4-position of the pyrimidine core, a site well-established in the chemical literature as the most electrophilic carbon for nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 120455-87-0
Cat. No. B048963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(PYRIMIDIN-4-YL)ACETALDEHYDE
CAS120455-87-0
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1CC=O
InChIInChI=1S/C6H6N2O/c9-4-2-6-1-3-7-5-8-6/h1,3-5H,2H2
InChIKeyLMQNJOUKPHWTCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrimidin-4-yl)acetaldehyde (CAS 120455-87-0): Procurement-Grade Heterocyclic Aldehyde Building Block for Medicinal Chemistry and Kinase-Targeted Drug Discovery


2-(Pyrimidin-4-yl)acetaldehyde (CAS 120455-87-0, synonym: 4-Pyrimidineacetaldehyde), molecular formula C6H6N2O and molecular weight 122.12 g/mol, is a heterocyclic aromatic aldehyde comprising a pyrimidine ring substituted at the 4-position with an acetaldehyde (-CH2CHO) group . The compound features a reactive aldehyde handle attached via a methylene spacer to the electron-deficient 4-position of the pyrimidine core, a site well-established in the chemical literature as the most electrophilic carbon for nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring [1]. This compound serves as a versatile synthetic intermediate for constructing pyrimidine-containing pharmacophores, particularly as a precursor to pyrimidin-4-yl acetamide derivatives that have demonstrated potent adenosine A2A receptor antagonism with Ki values in the low nanomolar range in medicinal chemistry programs [2]. Commercially available through custom synthesis at purities of 95–99% (HPLC), it is classified under GHS as stable under recommended storage conditions .

Why Positional Isomers of Pyrimidinyl Acetaldehydes Are Not Interchangeable: Reactivity, Biological Target Engagement, and Synthetic Tractability of the 4-Yl Congener


Although 2-(pyrimidin-4-yl)acetaldehyde, 2-(pyrimidin-2-yl)acetaldehyde (CAS 120455-86-9), and 2-(pyrimidin-5-yl)acetaldehyde (CAS 944898-40-2) share the identical molecular formula C6H6N2O and molecular weight of 122.12 g/mol, the position of the acetaldehyde substituent on the pyrimidine ring fundamentally alters the electronic character of the aldehyde-bearing carbon and the reactivity of the ring itself [1]. The C-4 position of pyrimidine is established in both textbook and primary literature as more electrophilic than C-2 in nucleophilic aromatic substitution reactions, a consequence of differential resonance stabilization by the ring nitrogens [2]. When this 4-substituted acetaldehyde is elaborated through reductive amination to pyrimidin-4-yl acetamides, the resulting compounds engage the adenosine A2A receptor with high affinity (Ki = 2.4–12 nM), whereas analogous 2-substituted or 5-substituted pyrimidine scaffolds frequently exhibit altered potency, selectivity profiles, or physicochemical properties [3]. Furthermore, 2-(pyridin-4-yl)acetaldehyde (CAS 878499-08-2, C7H7NO, MW 121.14) lacks the second ring nitrogen entirely, resulting in a higher LogP, reduced hydrogen-bond acceptor count, and distinct biological target preferences compared to the pyrimidine analog . These differences are not cosmetic—they directly impact downstream synthetic yields, target binding kinetics, aqueous solubility, and ultimately the fitness of a compound for lead optimization campaigns.

Quantitative Differentiation Evidence for 2-(Pyrimidin-4-yl)acetaldehyde vs. Closest Analogs: A Comparator-Anchored Procurement Guide


Positional Electrophilicity at C-4 vs. C-2: Implications for Regioselective Derivatization and Synthetic Yield

The C-4 position of the pyrimidine ring is established as the preferred site for nucleophilic aromatic substitution (SNAr) compared to C-2. In 2,4-dihalopyrimidines, nucleophilic displacement occurs with high regioselectivity at the 4-position, and Pd-catalyzed cross-coupling reactions on the C-4 position proceed in approximately 1 hour versus the harsher conditions and longer reaction times required for C-2 [1]. This differential reactivity is attributed to C-4 carbonyl being stabilized by only one ring nitrogen (N3) through resonance, whereas C-2 benefits from stabilization by two nitrogens (N1 and N3), rendering C-4 more electrophilic toward addition reactions [2]. For 2-(pyrimidin-4-yl)acetaldehyde specifically, this translates to the aldehyde-bearing carbon at C-4 residing in a more activated electronic environment compared to the 2-yl isomer, which can facilitate condensation reactions (e.g., Schiff base formation, reductive amination) that proceed through the aldehyde electrophile influenced by the ring's electron-withdrawing character [3].

Medicinal Chemistry Nucleophilic Aromatic Substitution Regioselective Synthesis

Physicochemical Property Differentiation: Pyrimidine-4-yl vs. Pyridine-4-yl Acetaldehyde and vs. Pyrimidine-4-carboxaldehyde

2-(Pyrimidin-4-yl)acetaldehyde (C6H6N2O, MW 122.12) differs from its pyridine analog 2-(pyridin-4-yl)acetaldehyde (C7H7NO, MW 121.14) in key computed drug-likeness parameters. The pyrimidine compound contains three hydrogen-bond acceptor atoms (two ring nitrogens plus the aldehyde oxygen) versus only two for the pyridine analog (one ring nitrogen plus aldehyde oxygen), resulting in a topological polar surface area (TPSA) of 42.85 Ų for the pyrimidine versus 29.54 Ų for the pyridine analog . The LogP of the target compound is 0.218 (chemsrc) compared to a predicted LogP of approximately 0.7–0.9 for the pyridine analog (due to the additional CH group in the ring), indicating superior aqueous solubility for the pyrimidine scaffold [1]. Compared to the oxidized analog pyrimidine-4-carboxaldehyde (CAS 2435-50-9, C5H4N2O, MW 108.10), the target compound features an additional methylene spacer (-CH2-), increasing molecular flexibility (2 rotatable bonds vs. 1) and reducing the electrophilicity of the carbonyl carbon, which affects reaction rates in nucleophilic additions and condensation chemistry [2].

Physicochemical Profiling Drug-likeness Lead Optimization

Derivative Biological Activity: Pyrimidin-4-yl Acetamide A2A Receptor Antagonism as a Functional Readout of Scaffold Fitness

The pyrimidin-4-yl scaffold—accessible via reductive amination of 2-(pyrimidin-4-yl)acetaldehyde—has been validated in quantitative structure-activity relationship (SAR) studies targeting the human adenosine A2A receptor (hA2A AR). In the Neurocrine Biosciences series, optimized 2-amino-N-pyrimidin-4-yl acetamides demonstrated Ki values as low as 2.4 nM for hA2A AR and 12 nM for the lead compound 92, with 11-fold selectivity over the rat A2A isoform (Ki rA2A AR = 131 nM) and weak hERG inhibition (IC50 = 950 nM) [1]. The companion paper reported Ki values of 11–12 nM for related pyrimidin-4-yl acetamide derivatives against hA2A AR [2]. Critically, these compounds were explicitly noted for their 'excellent aqueous solubility,' a property enabled by the pyrimidine ring's dual nitrogen atoms and the 4-position attachment geometry, distinguishing them from many A2A antagonist chemotypes that suffer from poor solubility [3]. This demonstrates that the 4-yl attachment point on the pyrimidine ring, when elaborated from the aldehyde precursor, yields drug-like molecules with both target potency and favorable physicochemical characteristics.

Adenosine A2A Receptor Parkinson's Disease GPCR Antagonists

Aldehyde Reactivity and Oxime Derivatization: Enabling Covalent Probe and Prodrug Strategies

The aldehyde functional group of 2-(pyrimidin-4-yl)acetaldehyde enables derivatization to oxime ethers—a privileged chemotype in medicinal chemistry with documented antimicrobial, anticancer, and insecticidal activities [1]. The (E)- and (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime isomers (CAS 179009-38-2 and 179009-39-3, C6H7N3O, MW 137.14) are commercially catalogued research compounds with 95% purity . Computational predictions for the oxime derivative indicate a LogP of -0.42, a boiling point of 328.0±25.0 °C at 760 mmHg, and a flash point of 152.2±23.2 °C . The ability to form stable oxime conjugates is not equally accessible from pyrimidine-4-carboxaldehyde, where the absence of the methylene spacer places the oxime directly conjugated with the ring, altering the electronic properties and potentially reducing stability. Furthermore, the aldehyde group can participate in reductive amination, aldol condensation, and Wittig reactions—well-precedented transformations for pyrimidinyl aldehydes as demonstrated by the reaction of 2- and 4-pyrimidinecarbaldehydes with Wittig reagents to produce α,β-unsaturated carbonyl derivatives [2].

Covalent Inhibitors Oxime Chemistry Fragment-Based Drug Discovery

Commercial Availability and Purity Grade Differentiation Across Positional Isomers

2-(Pyrimidin-4-yl)acetaldehyde (CAS 120455-87-0) is available through custom synthesis from multiple suppliers at purity grades of 97% (chemicalbook suppliers) and 99% HPLC (Jinan Thinklife Science) . The 2-yl positional isomer (CAS 120455-86-9) is available at 95% minimum purity from AKSci , while the 5-yl isomer (CAS 944898-40-2) is listed at 95%+ purity . A key procurement consideration is that the 4-yl isomer is listed by multiple suppliers as available in bulk quantities (1 g, 5 g, 25 g, 100 g, 250 g, 500 g, 1 kg) , whereas the 5-yl isomer is predominantly available in smaller research quantities. The compound is classified under GHS as stable under recommended storage conditions, with standard precautions to avoid contact with skin and eyes and to prevent formation of dust and aerosols . Importantly, the compound is explicitly intended for research and development use only, not for human or veterinary therapeutic applications unless explicitly stated otherwise .

Chemical Procurement Custom Synthesis Quality Control

Optimal Application Scenarios for 2-(Pyrimidin-4-yl)acetaldehyde Based on Quantitative Differentiation Evidence


Adenosine A2A Receptor Antagonist Lead Optimization for Parkinson's Disease

2-(Pyrimidin-4-yl)acetaldehyde is the preferred aldehyde building block for constructing 2-amino-N-pyrimidin-4-yl acetamide libraries targeting the hA2A receptor. Published SAR demonstrates that elaboration of the pyrimidin-4-yl scaffold yields compounds with Ki values of 2.4–12 nM against hA2A AR, excellent aqueous solubility (a known limitation of alternative A2A antagonist chemotypes), and in vivo efficacy in rodent Parkinson's disease models [1][2]. The 4-position attachment is critical: it places the acetamide side chain in the optimal trajectory for A2A binding pocket engagement. Programs using the 2-yl or 5-yl isomers for this target would be operating without published validation data.

Regioselective Fragment-Based Drug Discovery Requiring Defined Aldehyde Electrophilicity

For fragment-growing strategies where the aldehyde serves as a covalent warhead or a reversible covalent probe, the enhanced electrophilicity of the C-4 position on the pyrimidine ring provides a distinct reactivity profile compared to the C-2 or C-5 isomers [3]. The methylene spacer between the ring and the aldehyde carbonyl decouples the electrophilic center from full conjugation with the aromatic system, enabling controlled reactivity for reversible imine formation with lysine residues or for oxime-based bioconjugation. This electronic configuration is not available from pyrimidine-4-carboxaldehyde, where the aldehyde is directly attached to the ring [4].

Multi-Gram Scale-Up of Heterocyclic Aldehyde Building Blocks for Parallel Synthesis

The commercial availability of 2-(pyrimidin-4-yl)acetaldehyde at 99% HPLC purity in pack sizes up to 1 kg, coupled with a broader supplier base compared to its positional isomers, makes it the pragmatic choice for medicinal chemistry groups planning parallel library synthesis or multi-step campaigns requiring gram-to-kilogram quantities of starting material . The established GHS stability profile (stable under recommended storage) and the documented synthetic routes from 4-chloropyrimidine precursors further support its fitness for scale-up relative to the less commercially mature 5-yl isomer .

Oxime-Based Kinase Inhibitor and Covalent Probe Discovery

The aldehyde group of 2-(pyrimidin-4-yl)acetaldehyde is a direct precursor to (E)- and (Z)-oxime stereoisomers (CAS 179009-38-2 and 179009-39-3), a chemotype represented in patent literature as kinase inhibitor scaffolds (e.g., substituted pyrimidinyl oxime kinase inhibitors) [5]. The oxime derivative's computed LogP of -0.42 and boiling point of 328 °C indicate sufficient volatility for purification and favorable solubility for biochemical assay conditions . This derivatization path is a key differentiator from pyrimidine-4-carboxaldehyde, where the oxime is directly conjugated to the ring with altered electronic properties.

Quote Request

Request a Quote for 2-(PYRIMIDIN-4-YL)ACETALDEHYDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.